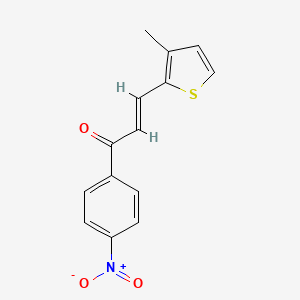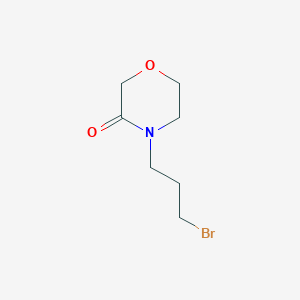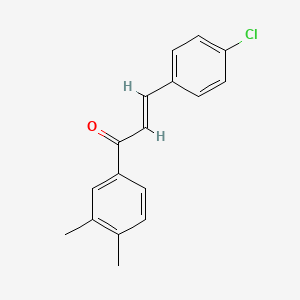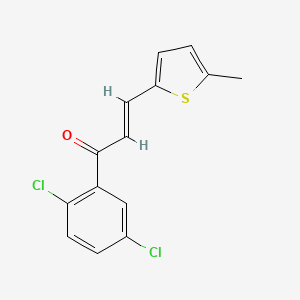
(2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, or DMPPMP for short, is an organic compound derived from a combination of both aliphatic and aromatic molecules. It is a colorless, liquid compound with a boiling point of 218°C and a melting point of -51°C. DMPPMP is known to have a wide range of scientific applications, including in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
DMPPMP has a wide range of scientific applications, including in the fields of chemistry, biochemistry, and pharmacology. In chemistry, DMPPMP is used as a reagent in a variety of reactions, such as the Wittig-Horner reaction, Grignard reactions, and alkylation reactions. In biochemistry, it is used as a substrate in enzyme-catalyzed reactions, as well as in the synthesis of other compounds. In pharmacology, it is used as a starting material in the synthesis of various drugs, as well as in the study of drug metabolism.
Mechanism of Action
The mechanism of action of DMPPMP is largely unknown. However, it is believed that its biological activity is due to its ability to interact with a variety of enzymes and receptors. Specifically, it is thought to act as an agonist at the 5-HT2A serotonin receptor, as well as the CB1 and CB2 cannabinoid receptors. Additionally, DMPPMP is known to interact with several enzymes, including cytochrome P450, monoamine oxidase, and acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPPMP are largely unknown. However, it is believed to have both agonist and antagonist effects on a variety of receptors and enzymes, as discussed above. Additionally, DMPPMP has been found to have anticonvulsant, anxiolytic, and antidepressant effects in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using DMPPMP in laboratory experiments include its low cost, its availability, and its relatively low toxicity. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using DMPPMP in lab experiments is its lack of specificity; it has been found to interact with a variety of receptors and enzymes, making it difficult to study its specific effects.
Future Directions
The potential future directions for DMPPMP are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further studies are needed to explore its potential therapeutic applications. Additionally, further studies are needed to explore its potential use as a drug delivery system, as well as its potential use in the synthesis of other compounds. Finally, further research is needed to explore its potential use as a tool in drug design and development.
Synthesis Methods
The synthesis of DMPPMP is relatively straightforward and can be achieved through a variety of methods. The most commonly used approach is the Wittig-Horner reaction, which involves the formation of a phosphonium salt from a phosphonate ester and a base. The phosphonium salt is then reacted with a methylene-containing compound, such as dimethylacetylene, to produce DMPPMP. Other methods of synthesis include the use of Grignard reagents, alkylation reactions, and the use of organometallic reagents.
properties
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-4-7-16(8-5-13)9-11-18(19)17-10-6-14(2)15(3)12-17/h4-12H,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZRWSKFPFQNQH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)





![4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one](/img/structure/B6355187.png)



![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B6355238.png)